1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole
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Overview
Description
1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is an organic compound that features a pyrazole ring substituted with bromobenzyl, chloro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-chloropyrazole, followed by bromination and subsequent benzylation with 4-bromobenzyl chloride . The reaction conditions often require the use of strong acids and bases, as well as specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(4-bromobenzyl)-4-chloro-3-amino-1H-pyrazole .
Scientific Research Applications
1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromobenzyl and chloro groups may also contribute to the compound’s activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole: can be compared with other pyrazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromobenzyl, chloro, and nitro groups on the pyrazole ring makes it a versatile compound for various applications .
Biological Activity
1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is a synthetic organic compound characterized by a pyrazole ring with various substituents, including bromobenzyl, chloro, and nitro groups. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from scientific literature, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole core, which is known for its diverse biological activities. The presence of the nitro group is particularly significant as it can be reduced to form reactive intermediates that may interact with cellular components.
The biological activity of this compound is thought to involve several mechanisms:
- Reduction of Nitro Group : The nitro group can be converted into an amine, which may enhance the compound's reactivity and interaction with biological targets.
- Substitution Reactions : The bromine and chlorine substituents can undergo nucleophilic substitution, potentially altering the compound's biological profile.
- Binding Affinity : The structural features contribute to the binding affinity for various proteins involved in disease pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study reported IC50 values against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HT-29 (Colon) | 6.43 |
PC-3 (Prostate) | 9.83 |
These values suggest that the compound has a comparable efficacy to established chemotherapeutics like Doxorubicin, which has an IC50 of 2.24 µM against HT-29 cells .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. In comparative studies, it showed effective inhibition against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) were reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Pseudomonas aeruginosa | 50 |
These results highlight the potential of this compound as an antimicrobial agent .
Study on Anticancer Mechanisms
In a detailed investigation into its anticancer mechanisms, researchers found that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cancer cells, indicating a potential mechanism for inducing apoptosis. Additionally, the compound was shown to alter the Bax/Bcl-2 ratio, promoting cell death in cancerous cells .
Synergistic Effects with Other Compounds
A study explored the synergistic effects of combining this compound with other anticancer agents. Results indicated enhanced cytotoxicity when used in conjunction with certain flavonoid derivatives, suggesting a potential avenue for combination therapies in cancer treatment .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-chloro-3-nitropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3O2/c11-8-3-1-7(2-4-8)5-14-6-9(12)10(13-14)15(16)17/h1-4,6H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARVXIBJLQFMBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.